molecular formula C9H15BrN2O B14394354 4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide CAS No. 89932-23-0

4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide

Cat. No.: B14394354
CAS No.: 89932-23-0
M. Wt: 247.13 g/mol
InChI Key: HTWNVXDNXYDHSX-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally characterized by the presence of a pyridine ring with a positively charged nitrogen atom. This particular compound is notable for its unique structure, which includes a dimethylamino group and a hydroxyethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2-bromoethanol. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

    Reactants: 4-(Dimethylamino)pyridine and 2-bromoethanol.

    Solvent: Acetonitrile or ethanol.

    Conditions: Reflux for several hours.

The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium chloride or potassium iodide are employed.

Major Products Formed

    Oxidation: Pyridinium N-oxides.

    Reduction: Pyridine derivatives.

    Substitution: Corresponding halide salts.

Scientific Research Applications

4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including nucleophilic substitutions and oxidations.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring facilitates binding to negatively charged sites on enzymes, thereby inhibiting their activity. The hydroxyethyl group enhances solubility and facilitates transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Lacks the hydroxyethyl group and is less soluble in water.

    1-(2-Hydroxyethyl)pyridinium bromide: Lacks the dimethylamino group and has different reactivity.

Uniqueness

4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide is unique due to the presence of both the dimethylamino and hydroxyethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

89932-23-0

Molecular Formula

C9H15BrN2O

Molecular Weight

247.13 g/mol

IUPAC Name

2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethanol;bromide

InChI

InChI=1S/C9H15N2O.BrH/c1-10(2)9-3-5-11(6-4-9)7-8-12;/h3-6,12H,7-8H2,1-2H3;1H/q+1;/p-1

InChI Key

HTWNVXDNXYDHSX-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CCO.[Br-]

Origin of Product

United States

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